molecular formula C12H28Cl2N2O B4631434 2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride

2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride

Cat. No.: B4631434
M. Wt: 287.27 g/mol
InChI Key: KYIHRDSFZVUGAP-UHFFFAOYSA-N
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Description

2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride is a useful research compound. Its molecular formula is C12H28Cl2N2O and its molecular weight is 287.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.1578689 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

Research has identified compounds structurally related to "2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride" that have shown promising anticancer properties. For example, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) was found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts. This compound caused cleavage of several caspases and poly(ADP-ribose) polymerase, and release of cytochrome c in cancer cells, suggesting potential as a new anticancer agent (Wu et al., 2004).

Synthetic Chemistry Innovations

In synthetic chemistry, compounds similar to "this compound" have been utilized in the synthesis of ionic liquids and related structures. The solvent-free Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of beta-amino alcohols and ionic liquids under environmentally friendly conditions, exemplifies the innovative applications in creating new chemical entities (Fringuelli et al., 2004).

Material Science and Catalysis

Research into the applications of related compounds in material science and catalysis has shown that the presence of oxygen at Pd–Au interface sites can be highly reactive for ethanol dehydrogenation, significantly increasing acetaldehyde production and promoting cross-esterification to produce ethyl acetate. This indicates the potential use of such compounds in catalytic processes for industrial chemical production (Evans et al., 2019).

Photophysical Studies

Photophysical characterisation and photostability studies of compounds with structural similarities have been conducted, revealing insights into the effects of different substituents on the acid-base equilibrium and photostability, which is crucial for developing new photostable NIR probes for various applications (Raju et al., 2016).

Properties

IUPAC Name

2-[3-(cyclohexylmethylamino)propylamino]ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O.2ClH/c15-10-9-13-7-4-8-14-11-12-5-2-1-3-6-12;;/h12-15H,1-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIHRDSFZVUGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCCCNCCO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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